
3-(1-Methyl-2-hydroxy-2,2-diphenylethyl)quinoxaline-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-2-hydroxy-2,2-diphenylethyl)quinoxaline-2(1H)-one: is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a quinoxaline core substituted with a 1-methyl-2-hydroxy-2,2-diphenylethyl group at the third position. The compound’s unique structure imparts it with distinct chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-2-hydroxy-2,2-diphenylethyl)quinoxaline-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.
Introduction of the 1-Methyl-2-hydroxy-2,2-diphenylethyl Group: The introduction of the 1-methyl-2-hydroxy-2,2-diphenylethyl group can be achieved through a Friedel-Crafts alkylation reaction. This involves the reaction of the quinoxaline core with a suitable alkylating agent, such as 1-methyl-2-hydroxy-2,2-diphenylethyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-2-hydroxy-2,2-diphenylethyl)quinoxaline-2(1H)-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoxaline core can be reduced to form tetrahydroquinoxaline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, halogens, appropriate solvents, and temperature control.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of tetrahydroquinoxaline derivatives.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Scientific Research Applications
3-(1-Methyl-2-hydroxy-2,2-diphenylethyl)quinoxaline-2(1H)-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the development of novel heterocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers study its interactions with biological macromolecules to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-2-hydroxy-2,2-diphenylethyl)quinoxaline-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The hydroxyl group and aromatic rings in the compound play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
3-(1-Methyl-2-hydroxy-2,2-diphenylethyl)quinoxaline-2(1H)-one: can be compared with other quinoxaline derivatives, such as:
2-Phenylquinoxaline: Lacks the 1-methyl-2-hydroxy-2,2-diphenylethyl group, resulting in different chemical and biological properties.
3-Methylquinoxaline-2(1H)-one: Contains a methyl group instead of the more complex 1-methyl-2-hydroxy-2,2-diphenylethyl group, leading to variations in reactivity and applications.
6,7-Dimethylquinoxaline-2,3(1H,4H)-dione:
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
645475-79-2 |
|---|---|
Molecular Formula |
C23H20N2O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(1-hydroxy-1,1-diphenylpropan-2-yl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C23H20N2O2/c1-16(21-22(26)25-20-15-9-8-14-19(20)24-21)23(27,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16,27H,1H3,(H,25,26) |
InChI Key |
XWHCTKIZSBKUTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2NC1=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




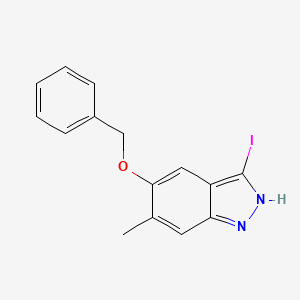
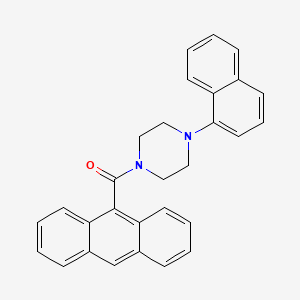
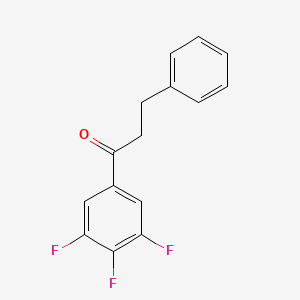
![Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12603171.png)
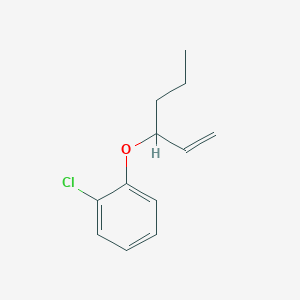
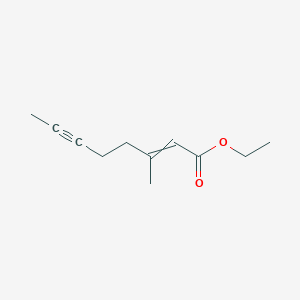
![{2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12603186.png)
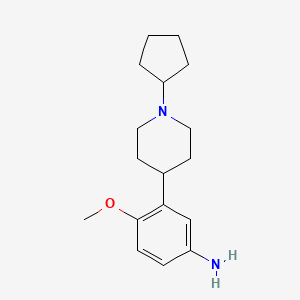
![2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline](/img/structure/B12603198.png)
![2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione](/img/structure/B12603200.png)
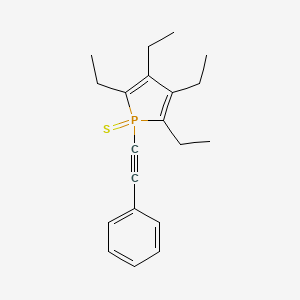
![6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine](/img/structure/B12603211.png)
